molecular formula C11H14O3 B1268226 2-(4-Propylphenoxy)acetic acid CAS No. 7507-32-6

2-(4-Propylphenoxy)acetic acid

Cat. No.: B1268226
CAS No.: 7507-32-6
M. Wt: 194.23 g/mol
InChI Key: LSYVSKGBAOTYNT-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a propyl group at the para position

Biochemical Analysis

Biochemical Properties

2-(4-Propylphenoxy)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that function as transcription factors regulating the expression of genes . These interactions can influence various metabolic processes, including lipid metabolism and glucose homeostasis. Additionally, this compound may act as a ligand for certain enzymes, modulating their activity and affecting biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . This compound can also impact cell signaling pathways such as the PPAR signaling pathway, which plays a crucial role in regulating cellular differentiation, development, and metabolism. Furthermore, this compound may alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as PPARs, leading to changes in their conformation and activity . This binding can result in the activation or inhibition of target genes, thereby modulating gene expression. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes. The compound’s ability to interact with nuclear receptors and other biomolecules underscores its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may influence the β-oxidation of fatty acids, a crucial pathway for energy production in cells. Additionally, this compound can affect the synthesis and degradation of lipids, impacting overall lipid homeostasis. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and modulate gene expression. Alternatively, it may be found in the cytoplasm or other organelles, influencing various biochemical processes. The subcellular localization of this compound is a key factor in understanding its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenoxy)acetic acid typically involves the reaction of 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-propylphenol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Propylphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(4-Methylphenoxy)acetic acid
  • 2-(4-Ethylphenoxy)acetic acid
  • 2-(4-Isopropylphenoxy)acetic acid
  • 2-(4-Butylphenoxy)acetic acid

Comparison: 2-(4-Propylphenoxy)acetic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-(4-propylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYVSKGBAOTYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324907
Record name 2-(4-propylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-32-6
Record name NSC407963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-propylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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